molecular formula C18H14N2O3 B2525288 2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide CAS No. 1024515-52-3

2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide

Cat. No.: B2525288
CAS No.: 1024515-52-3
M. Wt: 306.321
InChI Key: PFEMBUFEZNKXHW-UHFFFAOYSA-N
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Description

2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide is a complex organic compound with a unique structure that includes an indene moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide typically involves the condensation of 1,3-indandione with N-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development[9][9].

Properties

IUPAC Name

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-19-18(23)13-8-4-5-9-15(13)20-10-14-16(21)11-6-2-3-7-12(11)17(14)22/h2-10,21H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEYUDHHWOOMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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